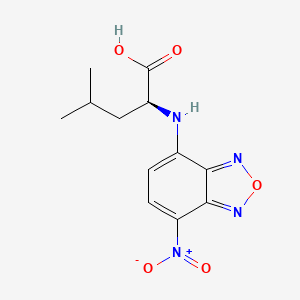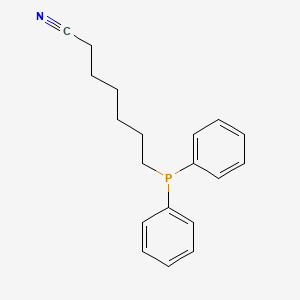
7-(Diphenylphosphino)heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diphenylphosphino)heptanenitrile is an organophosphorus compound with the molecular formula C19H22NP It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphino)heptanenitrile typically involves the reaction of a halogenated heptanenitrile with diphenylphosphine. One common method is the nucleophilic substitution reaction where the halogen atom is replaced by the diphenylphosphino group. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
7-(Diphenylphosphino)heptanenitrile can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phosphine group can participate in substitution reactions to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Primary amines.
Substitution: Various phosphine derivatives depending on the substituent introduced.
Scientific Research Applications
7-(Diphenylphosphino)heptanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be catalysts in various organic reactions.
Biology: Potential use in the study of enzyme mechanisms where phosphine ligands can mimic biological phosphorus-containing compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 7-(Diphenylphosphino)heptanenitrile primarily involves its ability to coordinate with metal centers. The diphenylphosphino group donates a pair of electrons to the metal, forming a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The nitrile group can also participate in interactions with other molecules, further influencing the reactivity and stability of the complex .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine ligand with three phenyl groups.
Diphenylphosphinoethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane backbone.
Diphenylphosphinobutane: Similar to diphenylphosphinoethane but with a butane backbone.
Uniqueness
7-(Diphenylphosphino)heptanenitrile is unique due to its heptane backbone, which provides greater flexibility and potential for forming larger coordination complexes. This can result in different reactivity and selectivity compared to other phosphine ligands .
Properties
CAS No. |
181515-34-4 |
|---|---|
Molecular Formula |
C19H22NP |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-diphenylphosphanylheptanenitrile |
InChI |
InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2 |
InChI Key |
YQJYICMLXIPBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
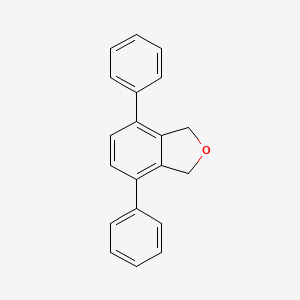
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

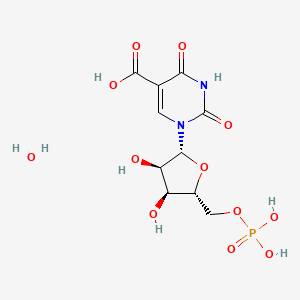
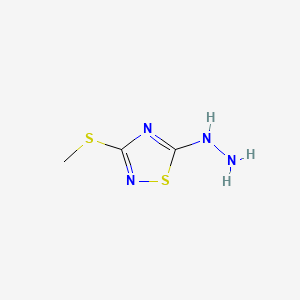
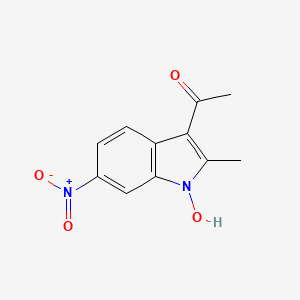

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
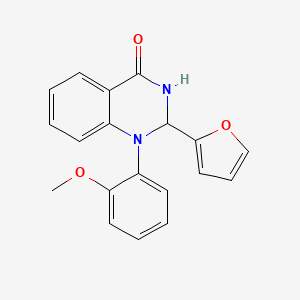
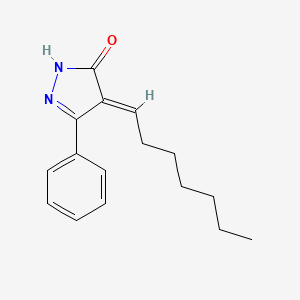
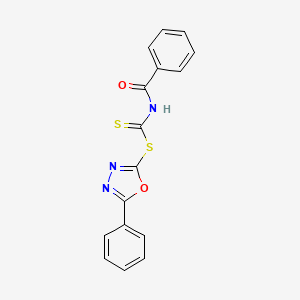
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
